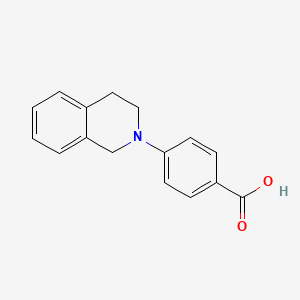
4-(1,2,3,4-四氢异喹啉-2-基)苯甲酸
描述
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has been investigated for its biological activity, including its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid typically involves the following steps:
Bischler-Napieralski Reaction: This reaction involves the cyclization of N-phenylethylamine derivatives to form tetrahydroisoquinoline intermediates.
Pictet-Gams Reaction: This reaction involves the cyclization of β-phenylethylamines with aldehydes to form tetrahydroisoquinolines.
Friedel-Crafts Cyclization: This reaction involves the cyclization of N-(haloalkyl)aryl derivatives to form tetrahydroisoquinoline intermediates.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
化学反应分析
Types of Reactions: 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
作用机制
The mechanism by which 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or other cellular processes.
相似化合物的比较
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid is structurally similar to other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A precursor in the synthesis of various isoquinoline alkaloids.
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride: Known for its dopamine agonist activity.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl): Demonstrates anti-inflammatory activity.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-5-7-15(8-6-13)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXNTONPUZECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


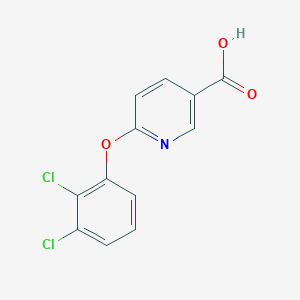
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)


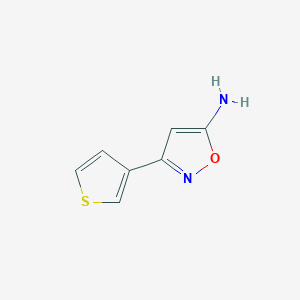
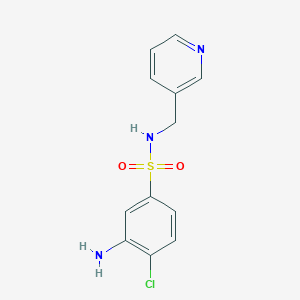
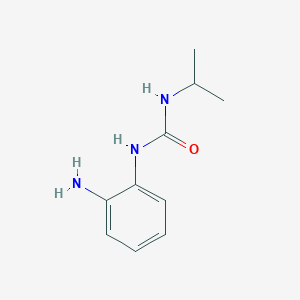
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)
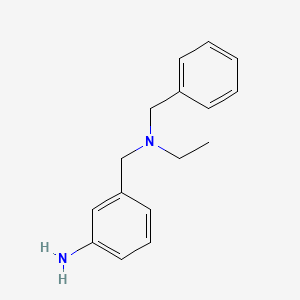
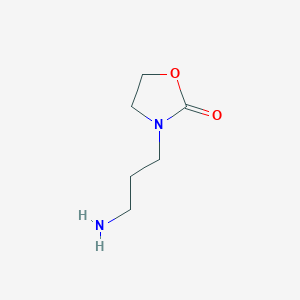
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
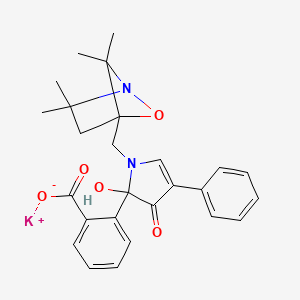
![Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester](/img/structure/B1517118.png)
